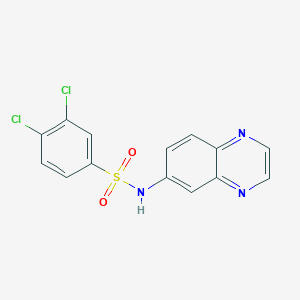

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide

Description

3,4-Dichloro-N-(6-quinoxalinyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with chlorine atoms at the 3- and 4-positions, linked to a quinoxaline moiety at the 6-position. The dichloro substituents enhance lipophilicity and electronic effects, which may influence binding affinity in biological systems .

Properties

IUPAC Name |

3,4-dichloro-N-quinoxalin-6-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2S/c15-11-3-2-10(8-12(11)16)22(20,21)19-9-1-4-13-14(7-9)18-6-5-17-13/h1-8,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCMLFCFMZPBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 6-aminoquinoxaline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The quinoxaline ring can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

Substitution Reactions: Products with substituted groups on the benzene ring.

Oxidation and Reduction Reactions: Various oxidation states of the quinoxaline ring.

Hydrolysis: Sulfonic acid and amine derivatives.

Scientific Research Applications

Antimicrobial Properties

3,4-Dichloro-N-(6-quinoxalinyl)benzenesulfonamide has shown significant antimicrobial activity against various pathogens.

Case Study: Antibacterial Activity

A study evaluated the compound's efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, suggesting potential as a future antituberculosis agent .

| Compound | Pathogen | MIC (µg/ml) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 |

| 9c | Pseudomonas aeruginosa | 12.5 |

Anticancer Activity

The compound has also been studied for its anticancer properties, particularly against liver carcinoma cell lines.

Case Study: In Vitro Growth Inhibition

In a study involving liver carcinoma cell line (HEPG2), several quinoxaline derivatives were synthesized and tested. The results demonstrated that most of these compounds exhibited over 50% growth inhibition at varying concentrations, indicating promising anticancer potential .

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 3a | HEPG2 | 65 |

| 4b | HEPG2 | 70 |

Antiviral Applications

Recent investigations have highlighted the potential of this compound as an antiviral agent, particularly against dengue virus.

Case Study: Anti-Dengue Virus Activity

A series of quinoxaline derivatives were synthesized and evaluated for their ability to inhibit dengue virus replication. Among these, certain compounds demonstrated over 32% inhibition at a concentration of 10 μM, with some exhibiting up to 82% inhibition, showcasing their potential as antiviral agents .

| Compound | Virus | Inhibition (%) at 10 μM |

|---|---|---|

| 19a | DENV-2 | 82 |

| 15b | DENV-2 | 48 |

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA or bind to enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Insights : Analogous compounds (I , II , III ) highlight the importance of substituent positioning on molecular conformation. For example, 2,4-dichloro substitution in I results in a 65.0° tilt between aromatic rings, whereas 3,4-dichloro substitution in the target compound may alter this angle due to steric and electronic differences .

- Purity and Characterization : High-purity sulfonamides (e.g., 9i at 99.4%) are critical for reliable biological testing. The target compound’s purity would require validation via HPLC, akin to methods used for 9d–9j .

- SHELX Software : Structural validation tools like SHELXL and SHELXE, used for refining sulfonamide crystal structures (e.g., I ), would be essential for determining the target compound’s precise geometry .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | 9i | I |

|---|---|---|---|

| Molecular Weight | ~400 g/mol (estimated) | 407.3 g/mol | 377.2 g/mol |

| Substitution Pattern | 3,4-Cl₂ + quinoxaline | 4-Cl + anthraquinone | 2,4-Cl₂ + 4-Cl-phenyl |

| Purity | N/A | 99.4% | N/A |

| Torsion Angle (C–SO₂–NH–C) | N/A | N/A | 67.8° |

Biological Activity

3,4-Dichloro-N-(6-quinoxalinyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound features a quinoxaline core and a sulfonamide group, which are critical for its biological activity. The presence of chlorine substituents at the 3 and 4 positions on the benzene ring enhances its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms:

- Anticancer Activity : The compound exhibits significant inhibitory effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in liver carcinoma (HEPG2) and other cancer models.

- Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and microbial growth. For example, it has been noted for its ability to inhibit PI3K pathways, which are crucial in cancer progression .

- Binding Affinity : Interaction studies indicate that the compound binds to specific receptors or enzymes linked to cancer and microbial resistance mechanisms .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the chemical structure can significantly influence biological activity. Here are some key findings:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Quinoxaline core; sulfonamide group; 3,4-dichloro substitution | Anticancer; antimicrobial |

| N-(3-amino-quinoxalin-2-yl)-sulfonamide | Quinoxaline core; sulfonamide group | PI3K inhibition; anticancer properties |

| N-(3-chloroquinoxalin-2-yl)-sulfonamides | Quinoxaline core; chlorine substitution | Anticancer activity |

The presence of electronegative chlorine atoms has been identified as essential for enhancing antiproliferative activity .

Case Studies

Several studies have highlighted the effectiveness of this compound:

- In Vitro Studies : A study evaluated the compound's efficacy against HEPG2 cells using the sulforhodamine B assay. Results indicated that concentrations approaching 500 µg/mL resulted in significant growth inhibition of cancer cells .

- Molecular Dynamics Simulations : Computational studies have shown that this compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression .

- Antimicrobial Testing : In preliminary tests against various bacterial strains, the compound exhibited notable antimicrobial activity, suggesting potential for development as an antibiotic agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.